1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane

説明

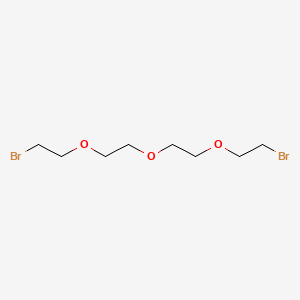

Bromo-PEG3-bromide is a PEG derivative containing two bromide groups. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The hydrophilic PEG spacer increases solubility in aqueous media.

作用機序

Target of Action

It is known to be used in the synthesis of various organic compounds .

Mode of Action

The compound acts as a reagent in organic synthesis . It can participate in reactions that form new bonds with its bromine atoms, allowing the creation of complex molecules from simpler ones .

Biochemical Pathways

Its role in the synthesis of complex organic molecules suggests it may influence a variety of biochemical processes depending on the specific context of its use .

Result of Action

The result of the action of 1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane is the formation of new organic compounds. For example, it can be used in the synthesis of 1,4-diketo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) derivatives, which are stable and efficient pigments for two-photon excited fluorescence microscopy .

生物活性

1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane, also known as Bromo-PEG3-bromide, is a brominated derivative of polyethylene glycol (PEG). Its chemical formula is , and it has been utilized primarily in organic synthesis, particularly in the development of pharmaceuticals and as a linker in PROTAC (Proteolysis Targeting Chimera) technology. This article explores the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.02 g/mol |

| CAS Number | 31255-26-2 |

| Synonyms | Bromo-PEG3-bromide |

This compound acts primarily as a cross-linking agent in bioconjugation processes. The presence of bromine atoms allows for selective reactions with nucleophiles, facilitating the attachment of various biological molecules. This property is particularly useful in the synthesis of PROTACs, which target specific proteins for degradation via the ubiquitin-proteasome system.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. For example, derivatives of PEG have shown moderate to potent inhibition of HIV-1 reverse transcriptase (RT), suggesting that modifications at specific positions can enhance biological activity against viral targets .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that certain derivatives can exhibit low toxicity while maintaining effective antiviral activity. The evaluation of these compounds often involves comparing their efficacy against standard antiviral agents such as AZT (azidothymidine) .

Case Studies

Case Study 1: Synthesis and Evaluation of Antiviral Compounds

In a study exploring the synthesis of new antiviral agents, compounds structurally related to this compound were evaluated for their ability to inhibit HIV-1 replication. The results indicated that specific structural modifications significantly increased their potency, with some compounds achieving IC50 values as low as 0.32 µM against HIV-1 .

Case Study 2: PROTAC Development

Another significant application of this compound is in the development of PROTACs. A study highlighted its use as a linker in synthesizing bifunctional molecules designed to target and degrade specific proteins implicated in various diseases. These PROTACs showed promising results in preclinical models, demonstrating the potential for targeted therapy .

科学的研究の応用

Applications in Scientific Research

- Organic Synthesis :

-

Pharmaceutical Development :

- The compound is significant in the synthesis of pharmaceutical agents. Its structure allows it to function as a linker in drug conjugates, particularly in antibody-drug conjugates (ADCs) and PROTAC (Proteolysis Targeting Chimeras) technology, enhancing the delivery and efficacy of therapeutic agents .

-

Polymer Chemistry :

- It is used in the synthesis of functionalized polyethylene glycols (PEGs), which are important for developing biocompatible materials and drug delivery systems. The incorporation of bromo groups facilitates further chemical modifications that can tailor the properties of PEG derivatives for specific applications .

- Nanotechnology :

Case Study 1: Synthesis of Drug Conjugates

A study published by An et al. demonstrated the use of this compound as a linker in constructing ADCs. The researchers synthesized a series of conjugates that exhibited enhanced cytotoxicity against cancer cell lines compared to unconjugated drugs, showcasing the potential of this compound in targeted cancer therapy .

Case Study 2: Functionalized PEGs for Drug Delivery

Research conducted by the Royal Society of Chemistry highlighted the synthesis of functionalized PEGs using this compound as a key intermediate. The resulting PEG derivatives showed improved pharmacokinetics and reduced immunogenicity when used as drug carriers, indicating their suitability for therapeutic applications .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule preparation | Versatile reactivity due to bromine substituents |

| Pharmaceutical Development | Linker in ADCs and PROTAC technology | Enhanced drug efficacy and targeted delivery |

| Polymer Chemistry | Synthesis of functionalized PEGs | Improved biocompatibility and solubility |

| Nanotechnology | Modification of nanoparticles | Increased stability and bioavailability |

特性

IUPAC Name |

1-(2-bromoethoxy)-2-[2-(2-bromoethoxy)ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Br2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFMWHWXEBUOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCBr)OCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341319 | |

| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31255-26-2 | |

| Record name | Ethane, 1,1'-oxybis[2-(2-bromoethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。